6-Amino-3-methoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(11)12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJKGOULSRXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
- Starting Material: 2,6-Dichloropyridine or 2,6-dichloropyridine-3-carboxylate.
- Reaction Conditions: Nucleophilic substitution with methylamine or methylamine derivatives under controlled temperatures to selectively replace chlorine atoms.
- Outcome: Formation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which can be hydrolyzed to the free amino compound.
Research Findings:
- A large-scale synthesis reported by the Japan Society of Chemical Pharmacology describes converting 2,6-dichloropyridine-3-carboxylate into the target compound via regioselective nucleophilic substitution, achieving yields around 63% for the key intermediate.
- The process involves initial substitution of the chlorine atom at the 6-position with methylamine, followed by methoxylation at the 3-position, and subsequent hydrolysis to yield the amino group.
Cyclocondensation and Construction of the Pyridine Ring
Another approach emphasizes cyclocondensation reactions involving trifluoromethyl-containing building blocks.
Method Overview:
- Starting Materials: Ethyl 2,2,2-trifluoroacetate, trifluoromethylated aldehydes, or related compounds.
- Reaction Conditions: Cyclocondensation under acidic or basic conditions, often with catalysts like acids or bases, at elevated temperatures.
- Outcome: Formation of the pyridine ring with trifluoromethyl substitution at the 2-position.
Research Findings:
- A synthesis pathway involves cyclocondensation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with suitable amines, leading to TFMP derivatives, including 6-trifluoromethylpyridine.
- The process allows for regioselective introduction of the trifluoromethyl group and subsequent functionalization at other positions.
Direct Introduction of the Trifluoromethyl Group
The third main method involves the direct substitution of pyridine rings with trifluoromethyl groups using specialized reagents.
Method Overview:
- Reagents: Trifluoromethylating agents such as trifluoromethyl copper or hypervalent iodine reagents.
- Reaction Conditions: Typically conducted at elevated temperatures (around 130-200°C) with catalysts or in the vapor phase.
- Outcome: Direct formation of trifluoromethylated pyridines, including 2- or 6-trifluoromethylpyridine derivatives.
Research Findings:
- A vapor-phase fluorination process starting from chlorinated pyridines, such as chloropyridines, has been optimized to produce trifluoromethylpyridines with high regioselectivity and yields up to 80%.
- The process involves initial chlorination of methyl groups, followed by fluorination to introduce the trifluoromethyl group at desired positions.
Functionalization of the Pyridine Ring to Introduce Amino and Methoxy Groups
Following ring construction or trifluoromethylation, amino and methoxy groups are introduced via substitution or reduction reactions.
Method Overview:
- Amino Group Introduction: Via nucleophilic substitution with ammonia or amines, often under reflux or high-temperature conditions.
- Methoxy Group Introduction: Typically achieved through methylation of hydroxyl groups or direct substitution using methylating agents like dimethyl sulfate or methyl iodide.
Research Findings:
- Coldwell et al. reported synthesizing methyl 6-amino-2-methoxypyridine-3-carboxylate from 2,6-difluoropyridine via nucleophilic substitution and subsequent methylation steps, with overall yields around 20%.
- The amino group can be converted into the free amino form through hydrolysis or reduction steps, completing the synthesis of the target compound.
Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,6-Dichloropyridine derivatives | Chlorine replaced with methylamine, hydrolysis | High regioselectivity, scalable | Multi-step, requires purification | 63-70 |
| Cyclocondensation | Trifluoromethyl-containing aldehydes or ketones | Cyclization with amines | Direct introduction of CF₃, regioselectivity | Requires specialized reagents | 50-80 |
| Direct trifluoromethylation | Pyridine rings | CF₃ group introduced via trifluoromethylating agents | One-step, high efficiency | Reagents expensive, high temperature | 60-80 |
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the methoxy or trifluoromethyl positions .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is utilized in the synthesis of biologically active molecules. The trifluoromethyl group is known to increase metabolic stability and bioavailability, which are crucial for drug efficacy. Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit E. coli at 32 µg/mL, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Similar Brominated Compound | 64 | S. aureus |
Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor in biochemical pathways, particularly in cancer research. In vitro assays revealed that it could inhibit specific enzymes linked to cancer progression, with an IC50 value of 0.5 µM against Protease A, indicating competitive inhibition .
| Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protease A | 0.5 | Competitive |
| Kinase B | 1.2 | Non-competitive |
Agrochemical Applications
Crop Protection:
Trifluoromethylpyridine derivatives, including this compound, are integral to the development of agrochemicals. These compounds are used to create pesticides and herbicides that effectively protect crops from pests while minimizing environmental impact .
Marketed Products:
Several agrochemical products containing trifluoromethylpyridine moieties have been introduced to the market, such as Fluazifop-butyl and Fluazinam. These products demonstrate enhanced pest control properties compared to traditional compounds due to their unique chemical characteristics .
Synthesis and Mechanism of Action
Synthetic Routes:
The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group through fluorination reactions followed by amination processes to incorporate the amino group .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors in biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, leading to increased biological activity .
Mechanism of Action
The mechanism of action of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyridine Derivatives
Key Structural Analogues
The following table summarizes structurally related pyridine derivatives and their distinguishing features:
Electronic and Steric Effects
- Trifluoromethyl Group Influence: The -CF₃ group at position 2 in this compound introduces strong electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitution to meta/para positions. This contrasts with 2-Amino-6-(trifluoromethyl)pyridine, where -CF₃ at position 6 creates a distinct electronic profile .
- Methoxy vs. Hydroxy Substituents: Replacing the methoxy group with a hydroxyl (as in 6-Amino-3-hydroxy-2-(trifluoromethyl)pyridine) increases hydrogen-bonding capacity but reduces stability under acidic conditions .
- Positional Isomerism : 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine demonstrates how shifting substituents alters reactivity. Its methoxy group at position 3 sterically hinders adjacent positions, affecting coupling reactions .
Biological Activity
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its electronic properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by:
- Amino Group : Located at the 6-position, contributing to its reactivity.
- Methoxy Group : Positioned at the 3-position, influencing solubility and biological interactions.
- Trifluoromethyl Group : At the 2-position, known for its electron-withdrawing properties which can enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group is particularly effective in modulating the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are involved in the metabolism of essential amino acids and have implications in cancer metabolism .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, potentially useful against various pathogens .
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activity, suggesting a potential for therapeutic use in inflammatory diseases .
Biological Activity Data
A summary of biological activities associated with this compound and related compounds is presented below:
Case Studies
- BCAT Inhibition : A study identified novel inhibitors based on the trifluoromethylpyridine scaffold. Compound BAY-069 showed high selectivity and potency against BCAT1/2, indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Evaluation : A series of pyridine derivatives were tested for their antimicrobial efficacy. The presence of the trifluoromethyl group correlated with enhanced activity against Gram-positive bacteria, notably Staphylococcus aureus .
- Anti-inflammatory Research : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values indicating significant anti-inflammatory effects compared to standard drugs like diclofenac .
Q & A
Q. What are the established synthetic routes for 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
- Fluorination : Reaction of 2-chloro-6-(trifluoromethyl)pyridine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux to introduce the fluorine substituent .
- Methoxy Group Introduction : Methoxylation via nucleophilic substitution using sodium methoxide (NaOMe) in methanol at 60–80°C.
- Amination : Reductive amination or catalytic hydrogenation using palladium on carbon (Pd/C) to introduce the amino group.
Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio for fluorination) and reaction time (e.g., 24–48 hours for amination). Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (DMSO-d6) reveals peaks for the amino group (~δ 5.8 ppm, broad singlet) and methoxy group (δ 3.9 ppm, singlet). F NMR confirms trifluoromethyl presence (δ -62 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 223.06 (calculated for CHFNO).
- X-ray Crystallography : For structural confirmation, single crystals are grown via slow evaporation in ethanol, resolving bond angles and planarity of the pyridine ring .
Q. What solvents and catalysts are optimal for functional group transformations in this compound?
- Methodological Answer :
- Oxidation : Methanol to aldehyde conversion uses KMnO in acetone/water (yield ~70%) at 0–5°C to avoid over-oxidation .
- Reduction : Sodium borohydride (NaBH) in tetrahydrofuran (THF) selectively reduces carbonyl groups without affecting trifluoromethyl .
- Catalysts : Triethylamine (EtN) is critical for neutralizing HCl byproducts during substitution reactions .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity challenges during trifluoromethylation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example:
- The trifluoromethyl group at C2 directs electrophilic substitution to C5 due to meta-directing effects.
- Frontier molecular orbital (FMO) analysis predicts nucleophilic attack preferences .
Experimental validation involves comparing computed activation energies with kinetic data from competitive reactions .
Q. What strategies resolve contradictions in spectroscopic data for structural isomers?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlations differentiate between 3-methoxy and 5-methoxy isomers by cross-peak patterns.
- Isotopic Labeling : N-labeled amino groups in H-N HMBC clarify bonding ambiguities.
- Crystallographic Databases : Cross-referencing with the Cambridge Structural Database (CSD) confirms bond lengths (e.g., C-F: 1.34 Å) .
Q. How are reaction impurities managed during large-scale synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates trifluoromethyl byproducts (e.g., 6-chloro analogs).
- Crystallization : Recrystallization in ethyl acetate/hexane (3:1) removes polar impurities, achieving >98% purity .
- Process Analytics : In-line FTIR monitors intermediate formation (e.g., imine intermediates at 1650 cm) .
Q. What bioactivity studies are relevant for this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) uses fluorescence-based ADP-Glo™ kits (IC determination).
- Cellular Uptake : Radiolabeling with F tracks pharmacokinetics in vitro .
- Molecular Docking : AutoDock Vina models interactions with protein active sites (e.g., COX-2 for anti-inflammatory studies) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives?
- Methodological Answer :
- Purity Verification : DSC (Differential Scanning Calorimetry) detects eutectic mixtures; >99% purity samples show sharp melting endotherms (e.g., 123–124°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile ).
- Polymorphism Screening : Solvent-mediated crystallization (e.g., ethanol vs. acetone) identifies metastable forms.
Comparative Studies
Q. How does this compound compare to analogs like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine in reactivity?
- Methodological Answer :
- Electrophilicity : Chlorine at C3 (in the analog) increases electrophilicity at C4, confirmed by Fukui indices.
- Nucleophilic Substitution : The amino group in the target compound undergoes faster SNAr reactions (~2× rate) compared to chloro analogs in DMF .
Troubleshooting Synthesis Challenges
Q. Why does trifluoromethyl group introduction sometimes yield low yields, and how is this mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
